molecular formula C11H21NO2S B12086671 4-(1,3-Dioxolan-2-yl)-4-ethylhexanethioamide

4-(1,3-Dioxolan-2-yl)-4-ethylhexanethioamide

Cat. No.: B12086671
M. Wt: 231.36 g/mol
InChI Key: QFXOSRNLVPVKDB-UHFFFAOYSA-N
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Description

4-(1,3-Dioxolan-2-yl)-4-ethylhexanethioamide is an organosulfur compound characterized by a 1,3-dioxolane ring fused to a hexanethioamide backbone with an ethyl substituent. The 1,3-dioxolane moiety imparts polarity and stability, while the thioamide group (-C(S)NH₂) introduces sulfur-based reactivity, distinguishing it from conventional amides.

Properties

Molecular Formula

C11H21NO2S

Molecular Weight

231.36 g/mol

IUPAC Name

4-(1,3-dioxolan-2-yl)-4-ethylhexanethioamide

InChI

InChI=1S/C11H21NO2S/c1-3-11(4-2,6-5-9(12)15)10-13-7-8-14-10/h10H,3-8H2,1-2H3,(H2,12,15)

InChI Key

QFXOSRNLVPVKDB-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CCC(=S)N)C1OCCO1

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • Unfortunately, detailed information on the mechanism of action is not readily available in the provided sources.
  • Comparison with Similar Compounds

    Research Findings and Data Gaps

    • Nearly centrosymmetric structures may yield false chirality indicators, necessitating advanced crystallographic methods .
    • Synthesis Challenges : The discontinued status implies unresolved synthetic hurdles, such as low yields or purification difficulties. Comparatively, 4-(chloromethyl)-1,3-dioxolan-2-one benefits from established manufacturing methods, including esterification and cyclization .

    Biological Activity

    The compound 4-(1,3-Dioxolan-2-yl)-4-ethylhexanethioamide is a member of the 1,3-dioxolane family, which has garnered interest due to its potential biological activities. This article synthesizes current knowledge on the biological activity of this compound, focusing on its antibacterial and antifungal properties, and includes relevant data tables and findings from various studies.

    Chemical Structure and Properties

    Chemical Name: 4-(1,3-Dioxolan-2-yl)-4-ethylhexanethioamide
    Molecular Formula: C₉H₁₅N₁O₂S
    Molecular Weight: 189.29 g/mol

    The structure of the compound features a dioxolane ring, which is known for its reactivity and ability to form various derivatives. The presence of the thioamide group enhances its potential biological activity.

    Antibacterial Activity

    Research has shown that derivatives of 1,3-dioxolanes exhibit significant antibacterial properties. A study synthesized various 1,3-dioxolane derivatives and tested them against several bacterial strains, including:

    • Staphylococcus aureus
    • Staphylococcus epidermidis
    • Enterococcus faecalis
    • Pseudomonas aeruginosa

    The results indicated that many compounds demonstrated excellent antibacterial activity. Specifically, compounds similar to 4-(1,3-Dioxolan-2-yl)-4-ethylhexanethioamide showed minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL against S. aureus and S. epidermidis, while some exhibited perfect activity against P. aeruginosa .

    Table 1: Antibacterial Activity of Dioxolane Derivatives

    Compound IDBacterial StrainMIC (µg/mL)
    4Staphylococcus aureus625
    5Staphylococcus epidermidis1250
    6Pseudomonas aeruginosa625
    7Enterococcus faecalis1250

    Antifungal Activity

    In addition to antibacterial properties, many dioxolane derivatives have shown antifungal activity against Candida albicans. The study indicated that most tested compounds exhibited significant antifungal effects, with only one compound failing to show activity .

    Table 2: Antifungal Activity of Dioxolane Derivatives

    Compound IDFungal StrainActivity
    1Candida albicansNegative
    2Candida albicansPositive
    3Candida albicansPositive

    Case Study: Synthesis and Testing of Dioxolanes

    A notable study involved synthesizing a series of chiral and racemic dioxolanes from salicylaldehyde and various diols. The synthesized compounds were characterized using spectroscopic methods, confirming their structures. The biological screening revealed that the derivatives exhibited varying degrees of antibacterial and antifungal activities .

    Comparative Analysis

    The comparative analysis between enantiomeric and racemic structures highlighted that certain configurations of dioxolanes showed enhanced biological activities. This suggests that stereochemistry plays a crucial role in the efficacy of these compounds as potential pharmaceuticals.

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